molecular formula C13H20O2 B14466297 4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester CAS No. 68140-53-4

4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester

Cat. No.: B14466297
CAS No.: 68140-53-4
M. Wt: 208.30 g/mol
InChI Key: MOGRTXHBIPWFGN-UHFFFAOYSA-N
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Description

4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester is a complex organic compound with a unique structure. It is known for its stability and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C13H20O2, and it is characterized by its octahydro-4,7-methano-1H-indene core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include cyclopentadiene and maleic anhydride.

    Diels-Alder Reaction: Cyclopentadiene undergoes a Diels-Alder reaction with maleic anhydride to form a bicyclic intermediate.

    Hydrogenation: The bicyclic intermediate is then subjected to hydrogenation to reduce the double bonds, resulting in the formation of the octahydro-4,7-methano-1H-indene structure.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the ester group, where nucleophiles can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methano-1H-indene, octahydro-: This compound shares a similar core structure but lacks the carboxylic acid and ester groups.

    4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-: Similar structure with an aldehyde group instead of an ester group.

Uniqueness

4,7-Methano-1H-indene-2-carboxylic acid, octahydro-, ethyl ester is unique due to its ester functional group, which imparts different chemical reactivity and potential applications compared to its analogs. The presence of the ester group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

68140-53-4

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

ethyl tricyclo[5.2.1.02,6]decane-4-carboxylate

InChI

InChI=1S/C13H20O2/c1-2-15-13(14)10-6-11-8-3-4-9(5-8)12(11)7-10/h8-12H,2-7H2,1H3

InChI Key

MOGRTXHBIPWFGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2C3CCC(C3)C2C1

Origin of Product

United States

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